molecular formula C6H15NO B1506365 Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate CAS No. 20650-07-1

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

Cat. No.: B1506365
CAS No.: 20650-07-1
M. Wt: 117.19 g/mol
InChI Key: VIVLBCLZNBHPGE-UHFFFAOYSA-N
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Description

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate is a cyclopropane-containing organic compound of significant interest in medicinal chemistry and oncology research. It functions as a key chemical precursor in the synthesis of cyclopropyl dicarboxamide derivatives, a class of compounds investigated for their potent anti-cancer and anti-proliferative activities . Research indicates these compounds are designed to modulate key signaling pathways involved in cell survival and proliferation, showing potential in targeting a range of cancers, including breast, lung, ovarian, pancreatic, and prostate malignancies, as well as glioblastoma and melanoma . The molecular structure integrates an ethyl ester group, a carbamoyl linker, and a 4-fluorophenyl moiety, contributing to its binding affinity and interaction with biological targets . This product is intended for research applications in vitro and in vivo. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate care, as it may pose hazards including toxicity if swallowed, skin irritation, and serious eye irritation . The compound is typically supplied and stored under dry conditions at 2-8°C.

Properties

IUPAC Name

3-methoxy-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-7(2)5-4-6-8-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLBCLZNBHPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80902538
Record name NoName_3052
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80902538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20650-07-1
Record name 3-Methoxy-N,N-dimethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20650-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Overview

Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, with the CAS number 1245931-90-1, is a compound that has garnered interest in various fields of research due to its potential biological activities. Its molecular formula is C13H14FNO3, and it has a molecular weight of 251.25 g/mol. This compound is characterized by its unique cyclopropane structure, which may contribute to its biological properties.

  • Molecular Formula : C13H14FNO3
  • Molecular Weight : 251.25 g/mol
  • Purity : Typically >95% .
  • Chemical Structure :
    • InChI Key: VIVLBCLZNBHPGE-UHFFFAOYSA-N .

The compound's biological activities are primarily attributed to its ability to interact with various biological targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis. The presence of the fluorophenyl group may enhance its binding affinity to specific receptors or enzymes.

Anticancer Properties

Recent studies have indicated that derivatives of cyclopropanecarboxylates exhibit significant anticancer activities. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor growth in various cancer models, particularly hematological cancers. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death .

Case Studies

  • In vitro Studies : this compound was tested against several cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.
  • In vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its efficacy in a physiological context .

Comparative Analysis of Biological Activity

Compound NameActivity TypeTargetReference
This compoundAnticancerTumor cells
Similar Cyclopropanecarboxylic Acid DerivativesAnticancerVarious cancers
Other Fluorinated CompoundsEnzyme InhibitionKinases

Toxicological Profile

The safety and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments suggest a moderate toxicity level, necessitating further investigation into its safety parameters and potential side effects.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. This reaction is critical for generating intermediates used in further synthetic applications.

Reaction Conditions and Yield

ReactantsConditionsProductYieldReference
Ethyl ester + H₂O/H⁺ or OH⁻Acidic (HCl) or basic (NaOH) aqueous media1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid75–88%

Mechanistic Insights

  • Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic Hydrolysis : Deprotonation of water generates a hydroxide ion, which cleaves the ester via nucleophilic acyl substitution.

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid derivative (obtained from ester hydrolysis) participates in carbodiimide-mediated coupling reactions with amines to form dicarboxamides. This is exemplified in the synthesis of pharmacologically relevant intermediates.

Representative Reaction

ReactantsCoupling AgentConditionsProductYieldReference
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid + 4-aminophenolEDCIDMA, RT, 1–3 hN-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)-cyclopropane-1,1-dicarboxamide88%

Key Observations

  • Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate serves as a precursor to the carboxylic acid, which is activated by EDCI for amide bond formation.

  • The reaction proceeds via an O-acylisourea intermediate, enabling efficient coupling with nucleophilic amines.

Nucleophilic Substitution at the Carbamoyl Group

The carbamoyl moiety exhibits electrophilic character at the carbonyl carbon, allowing nucleophilic substitution reactions. While direct experimental data is limited, analogous compounds demonstrate reactivity with:

  • Amines : Formation of urea derivatives.

  • Alcohols : Transesterification under catalytic conditions.

Theoretical Reactivity Profile

NucleophileExpected ProductPotential Conditions
R-NH₂N-(4-Fluorophenyl)-N'-alkyl/aryl ureaPolar aprotic solvent, RT
R-OHAlkyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylateAcid catalysis (e.g., H₂SO₄)

Cyclopropane Ring Reactivity

Stability Notes

  • The cyclopropane ring remains intact under standard reaction conditions (e.g., hydrolysis at RT or mild heating).

  • Ring strain may enhance reactivity in radical or photochemical reactions, though these pathways remain unexplored.

Comparison with Similar Compounds

Methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylate (CAS: 1345847-71-3)

  • Molecular Formula: C₁₂H₁₂FNO₃
  • Molecular Weight : 237.23 g/mol
  • Key Differences: The methyl ester group replaces the ethyl ester, reducing lipophilicity and molecular weight. Methyl esters generally exhibit lower metabolic stability compared to ethyl esters due to faster enzymatic hydrolysis. No explicit hazard data is provided, but similar carbamoyl-containing compounds may share reactivity profiles .

Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate (CAS: 1282550-09-7)

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Differences: Replaces the carbamoyl group with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. The hydroxyl group may enhance solubility in polar solvents but reduce stability under oxidative conditions.

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate (CAS: 1261956-33-5)

  • Molecular Formula : C₁₂H₁₃FO₂
  • Molecular Weight : 208.23 g/mol
  • The cyclopropane ring remains intact, but reactivity may differ due to the lack of electron-withdrawing carbamoyl substituents .

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate

  • Molecular Formula : C₇H₉F₃O₂
  • Molecular Weight : 182.14 g/mol
  • Key Differences: Features a trifluoromethyl group instead of the carbamoyl-4-fluorophenyl moiety. Classified as an irritant (sensitive compound) .

Data Table: Comparative Analysis of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards
Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate 1245931-90-1 C₁₃H₁₄FNO₃ 251.25 Ethyl ester, carbamoyl, cyclopropane H302, H315, H319
Methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylate 1345847-71-3 C₁₂H₁₂FNO₃ 237.23 Methyl ester, carbamoyl, cyclopropane Not specified
Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate 1282550-09-7 C₁₂H₁₄O₃ 206.24 Ethyl ester, hydroxyl, cyclopropane Not specified
Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate 1261956-33-5 C₁₂H₁₃FO₂ 208.23 Ethyl ester, cyclopropane Not specified
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate N/A C₇H₉F₃O₂ 182.14 Ethyl ester, trifluoromethyl, cyclopropane Irritant

Reactivity and Stability

  • The carbamoyl group in the target compound enables hydrogen bonding and nucleophilic reactions, distinguishing it from analogs lacking this moiety .
  • Ethyl esters generally offer better hydrolytic stability than methyl esters, making the target compound more suitable for prolonged storage .

Preparation Methods

Preparation of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid (Key Intermediate)

This intermediate is critical for the synthesis of the target compound and is prepared as follows:

Step Reagents and Conditions Description Yield
1 Cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) dissolved in THF (100 mL), cooled in ice-water bath Cooling maintains temperature below 10°C to control reaction rate -
2 Triethylamine (8.0 g, 79 mmol) added dropwise under ice bath Acts as base to neutralize HCl generated -
3 Thionyl chloride (SOCl2, 9.0 g, 76 mmol) added dropwise, stirring for 30 min at <10°C Converts acid to acid chloride intermediate -
4 4-Fluoroaniline (9.0 mL) in THF (30 mL) added dropwise under ice bath Forms carbamoyl amide bond -
5 Stirring continued for 4 hours, reaction warmed to room temperature Completes amidation -
6 Workup: diluted with ethyl acetate, washed sequentially with 1.0 M NaOH, water, and brine, dried over Na2SO4, solvent evaporated Purification step -
7 Addition of heptane to viscous residue induces precipitation Isolation of product 93% (15.8 g)

This method yields a white powdery solid of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid with high purity and yield.

Esterification to Form this compound

While explicit detailed protocols for this esterification step are less frequently reported, the general approach involves:

  • Reacting the above acid intermediate with an appropriate ethylating agent such as ethanol under acidic or catalytic conditions.
  • Alternatively, using ethyl chloroformate or similar reagents to introduce the ethyl ester moiety.
  • The reaction is typically conducted under controlled temperature to prevent side reactions.
  • Purification is achieved by extraction and crystallization.

This step completes the synthesis of this compound, which can then be used for further synthetic applications.

Improved Process Insights

Recent advances have focused on optimizing the preparation of the key intermediate 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, which directly impacts the efficiency of synthesizing the target ester. An improved process reported by MSN Laboratories includes:

  • Enhanced control of reaction temperature during reagent addition to below 10°C.
  • Use of triethylamine as a base to facilitate formation of acid chloride.
  • Extended stirring times to ensure complete conversion.
  • Efficient workup and crystallization steps to maximize yield and purity.

This improved process is crucial for scalable production and is protected under a Creative Commons license, highlighting its industrial relevance.

Summary Table of Key Preparation Parameters

Parameter Details Notes
Starting Material Cyclopropane-1,1-dicarboxylic acid Commercially available
Base Triethylamine Neutralizes HCl, controls reaction
Chlorinating Agent Thionyl chloride (SOCl2) Converts acid to acid chloride
Amine 4-Fluoroaniline Provides fluorophenyl carbamoyl group
Solvent THF, dichloromethane Used for dissolution and reaction medium
Temperature Control Maintained below 10°C during addition Prevents side reactions
Reaction Time 4 hours stirring post addition Ensures completion
Workup Extraction with ethyl acetate, washes with NaOH, water, brine Purification
Yield of Intermediate Acid Up to 93% High efficiency
Final Step Esterification with ethylating agent Forms ethyl ester

Research Findings and Analytical Data

  • The intermediate acid and final ester have been characterized by standard analytical techniques confirming their structure and purity.
  • The presence of the fluorophenyl group enhances the compound's reactivity and potential biological activity.
  • The cyclopropane ring imparts strain, influencing the compound's chemical behavior during synthesis and in downstream applications.

Q & A

Q. What are the key synthetic routes for Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, and what challenges arise during its preparation?

The compound is synthesized via multi-step reactions involving intermediates like 1-((4-fluorophenyl)carbamoyl)cyclopropane-1-carbonyl chloride. A common approach involves reacting 4-fluorophenyl isocyanate with cyclopropanecarboxylate derivatives under alkaline conditions. Challenges include optimizing reaction yields (e.g., 55–60% yields reported in similar syntheses) and managing steric hindrance from the cyclopropane ring, which can slow carbamoylation kinetics. Reaction conditions (e.g., anhydrous solvents, choice of base) significantly influence efficiency .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the cyclopropane ring, fluorophenyl group, and ester functionality. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and bond angles. For example, crystal structures of analogous cyclohexenone derivatives reveal puckering parameters and dihedral angles between aromatic rings, aiding in comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between different batches or analogs of this compound?

Variations in molecular conformation (e.g., envelope vs. half-chair cyclohexene puckering) may arise due to disorder in crystal packing or solvent effects. To address discrepancies:

  • Perform multiple crystallizations under varied conditions (e.g., solvent polarity, temperature).
  • Use density functional theory (DFT) calculations to compare experimental and theoretical bond angles.
  • Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformations .

Q. What strategies improve the bioactivity of derivatives by modifying the cyclopropane or fluorophenyl moieties?

Structural modifications can enhance target selectivity:

  • Cyclopropane ring : Introducing hydroxymethyl or trifluoromethyl groups (e.g., Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate) increases electrophilicity for nucleophilic attacks, useful in enzyme inhibition.
  • Fluorophenyl group : Substituting fluorine with other halogens (e.g., chlorine) alters electronic effects and π-π stacking with biological targets.
  • Ester group : Replacing ethyl with methyl or tert-butyl esters modulates lipophilicity and metabolic stability .

Q. How do reaction conditions influence the stereochemical outcome of intermediates in the synthesis of this compound?

Alkaline conditions (e.g., NaOH vs. MeONa) affect enolate formation in Michael addition steps. For example, using 10% NaOH in ethanol for chalcone-derived cyclohexenone synthesis favors the half-chair conformation due to steric control. Polar aprotic solvents (e.g., DMF) may stabilize transition states differently, altering diastereomeric ratios. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR helps identify optimal conditions .

Methodological Considerations

Q. What protocols are recommended for purifying this compound to >95% purity?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate ester and carbamate byproducts.
  • Recrystallization : Ethanol or methanol is ideal for removing residual solvents; cooling rates below 5°C/min minimize co-crystallization of impurities.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve final purity validation .

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

Molecular docking or molecular dynamics simulations can predict binding affinities to enzymes like serine hydrolases. For example, the cyclopropane ring’s strain energy (~27 kcal/mol) increases susceptibility to ring-opening reactions, which can be quantified using software like Gaussian or GAMESS .

Data Interpretation and Optimization

Q. Why might NMR spectra show unexpected splitting patterns for the cyclopropane protons, and how should this be addressed?

The cyclopropane ring’s rigidity creates diastereotopic protons, leading to complex splitting. Use 2D NMR (COSY, NOESY) to resolve coupling constants (J ≈ 5–10 Hz). Deuteration of labile protons (e.g., NH in carbamate) simplifies spectra .

Q. What are the implications of low yields (<50%) in the final coupling step, and how can this be mitigated?

Low yields often stem from competing side reactions (e.g., ester hydrolysis under basic conditions). Strategies:

  • Use protecting groups (e.g., tert-butoxycarbonyl, BoC) for amine intermediates.
  • Employ coupling agents like HATU or DCC to activate carboxylates.
  • Optimize stoichiometry (1.2–1.5 equivalents of acyl chloride) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate

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